3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

P2Y₆ receptor antagonism chromene SAR halogen substitution effect

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269532-45-7, molecular formula C₁₂H₇ClN₂O₄, average mass 278.648 Da) is a heterocyclic building block that integrates a 6-chloro-2H-chromene nucleus with a 1,2,4-oxadiazole-5-carboxylic acid moiety. The compound is supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C12H7ClN2O4
Molecular Weight 278.65 g/mol
Cat. No. B15064478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC12H7ClN2O4
Molecular Weight278.65 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)C(=O)O
InChIInChI=1S/C12H7ClN2O4/c13-8-1-2-9-6(4-8)3-7(5-18-9)10-14-11(12(16)17)19-15-10/h1-4H,5H2,(H,16,17)
InChIKeyHKWYUFTVZLTUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269532-45-7): A Chloro-Chromene–Oxadiazole Hybrid Building Block for Procurement Decision-Making


3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269532-45-7, molecular formula C₁₂H₇ClN₂O₄, average mass 278.648 Da) is a heterocyclic building block that integrates a 6-chloro-2H-chromene nucleus with a 1,2,4-oxadiazole-5-carboxylic acid moiety . The compound is supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Predicted physicochemical properties include an ACD/LogP of 2.95, a polar surface area of 85 Ų, zero Rule-of-5 violations, and a boiling point of 527.7 ± 60.0 °C at 760 mmHg . The 6-chloro substituent on the chromene ring represents a key structural differentiator from the non-halogenated parent compound 3-(2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269534-55-5, MW 244.20) .

Why 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid Cannot Be Replaced by Generic Chromene–Oxadiazole Analogs


Generic substitution among chromene–oxadiazole hybrids is scientifically indefensible because the 6-chloro substituent critically modulates both physicochemical properties and biological target engagement. Halogen position and identity are not interchangeable: in a systematic SAR study of 2H-chromene-based P2Y₆ receptor antagonists, 6-fluoro and 6-chloro analogues exhibited enhanced potency relative to other halogen substitutions, while halogen placement at the 5-, 7-, or 8-positions reduced receptor affinity [1]. Furthermore, the 1,2,4-oxadiazole regioisomer (vs. 1,3,4-oxadiazole) and the free 5-carboxylic acid handle (vs. aryl-substituted variants) are each essential structural determinants; altering either eliminates the compound's utility as a derivatizable building block and removes the hydrogen-bond donor/acceptor profile that underpins target interactions demonstrated by closely related 3-(2H-chromen-3-yl)-1,2,4-oxadiazole agonists at nanomolar potency [2]. The quantitative evidence below establishes exactly where and by how much the target compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid Against Closest Analogs


6-Chloro Substitution Confers Enhanced P2Y₆ Receptor Antagonist Potency Relative to Other Halogen Regioisomers

In a systematic SAR evaluation of multiply substituted 2H-chromene derivatives as P2Y₆ receptor (P2Y₆R) antagonists, 6-chloro and 6-fluoro analogues displayed enhanced potency compared to analogues bearing halogens at the 5-, 7-, or 8-positions, which exhibited reduced receptor affinity [1]. The 6-chloro analogue 12 demonstrated competitive P2Y₆R antagonism in the 1–2 µM range in human P2Y₆R-expressing astrocytoma cells, while halogen substitution at alternative positions resulted in loss of affinity (IC₅₀ > 20 µM) [1]. This position-specific halogen effect provides a direct structural rationale for selecting the 6-chloro-substituted chromene scaffold over other halogenated or non-halogenated chromene–oxadiazole building blocks when designing P2Y₆R-targeted or related purinergic signaling probes.

P2Y₆ receptor antagonism chromene SAR halogen substitution effect

Physicochemical Property Differentiation: Increased Lipophilicity and Molecular Weight vs. Non-Chlorinated Parent Compound

The 6-chloro substituent produces quantifiable shifts in key physicochemical parameters relative to the non-chlorinated parent compound 3-(2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269534-55-5) . The target compound has a molecular weight of 278.65 g/mol (Δ +34.45 g/mol vs. 244.20 g/mol for the parent) and an ACD/LogP of 2.95 . The chlorine atom increases the polar surface area to 85 Ų and contributes 6 hydrogen-bond acceptors vs. the parent's predicted 5 . Despite the increased MW, the compound retains zero Rule-of-5 violations, indicating maintained drug-likeness . These differences directly affect chromatographic retention, membrane permeability, and protein-binding characteristics compared with the non-halogenated scaffold.

LogP differentiation molecular weight drug-likeness parameters

1,2,4-Oxadiazole-5-Carboxylic Acid Scaffold Enables Nanomolar-Potency TLR2/1 Agonism in Closely Related Chromene–Oxadiazole Derivatives

The 3-(2H-chromen-3-yl)-1,2,4-oxadiazole scaffold, of which the target compound is the 6-chloro-5-carboxylic acid variant, has been directly validated as a pharmacophore for Toll-like receptor 2/1 (TLR2/1) agonism [1]. The lead compound WYJ-2—a 5-aryl-substituted derivative—exhibited an EC₅₀ of 18.57 ± 0.98 nM in human TLR2/TLR1 transiently co-transfected HEK 293T cells and induced pyroptosis in NSCLC cells via NLRP3 inflammasome activation [1]. The target compound's 5-carboxylic acid provides a derivatizable handle for installing aryl or heteroaryl groups at the 5-position, enabling direct access to this therapeutically validated chemotype. In contrast, 1,3,4-oxadiazole regioisomers or 5-alkyl-substituted analogues lack the demonstrated TLR2/1 agonism activity [1].

TLR2/1 agonism immuno-oncology chromene-oxadiazole SAR

The 5-Carboxylic Acid Handle Is a Chemoselective Derivatization Site Unavailable in 5-Aryl or 5-Alkyl Chromene–Oxadiazole Analogues

The free carboxylic acid at the oxadiazole 5-position is a critical synthetic handle enabling amide, ester, and hydrazide formation under standard coupling conditions (EDCI/HOBt, DMF, microwave or conventional heating) [1]. This methodology has been validated for synthesizing 18 novel 2H-chromene-substituted 1,2,4-oxadiazole derivatives in good to high yields [1]. In contrast, 5-aryl-substituted analogues such as 5-(2-chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole lack this reactive functionality and require de novo synthesis for each analogue [2]. The 6-chloro substituent on the chromene ring further enhances electrophilic reactivity at the 5-carboxylic acid position compared with electron-donating substituents, based on established electronic effects in chromene chemistry [1].

amide coupling building block medicinal chemistry diversification

Commercially Available at 97% Purity with Batch-Level Spectroscopic QC Documentation

The target compound is commercially available at a standard purity of 97% (NLT 98% from select suppliers) with batch-specific QC documentation including NMR, HPLC, and GC analyses . Multiple independent vendors (Bidepharm, Ambeed, MolCore, Chemenu) stock the compound under catalog numbers BD609140, A119144, and CM292007 respectively . In contrast, the non-chlorinated parent compound 3-(2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1269534-55-5) has been discontinued by at least one major European supplier (CymitQuimica), indicating potential supply chain risk for the non-halogenated scaffold . ISO-certified manufacturing processes (MolCore) further support the target compound's suitability for pharmaceutical R&D and API intermediate applications .

chemical procurement QC documentation purity specification

Chromene–1,2,4-Oxadiazole Hybrids Exhibit Consistent Bovine Serum Albumin Binding (Kb ~1.5–10 × 10³) Indicative of Plasma Protein Compatibility

Four 2H-chromene-based 1,2,4-oxadiazole compounds (6a–6d) were evaluated for bovine serum albumin (BSA) binding using fluorescence quenching spectroscopy and circular dichroism, yielding binding constants (Kb) in the range of 1.5 × 10³ to 10 × 10³ [1]. The binding interaction was characterized as spontaneous, driven by hydrogen bonding and van der Waals forces, with static quenching mechanism confirmed [1]. Circular dichroism analysis demonstrated that BSA retains its native secondary structure in the presence of these compounds, indicating no denaturing effect [1]. These data establish a class-level benchmark for chromene–1,2,4-oxadiazole hybrid binding to serum albumin, which is directly relevant to predicting the target compound's pharmacokinetic distribution behavior, given its shared chromene–1,2,4-oxadiazole scaffold.

BSA binding drug–protein interaction themodynamic stability

High-Impact Research and Industrial Application Scenarios for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid


Parallel Library Synthesis for TLR2/1 Agonist Hit-to-Lead Optimization in Immuno-Oncology

Leverage the free 5-carboxylic acid handle to generate diverse 5-amide or 5-ester libraries via single-step EDCI/HOBt coupling, directly accessing the TLR2/1 agonist chemotype validated by WYJ-2 (EC₅₀ = 18.57 nM) [1]. The 6-chloro substituent provides the optimal halogen pattern for target engagement and metabolic stability, as demonstrated by the P2Y₆R SAR showing enhanced potency for 6-chloro vs. alternative halogen positions [2]. This approach replaces the ≥4-step de novo synthesis required for each 5-aryl analogue with a single parallel derivatization step, significantly accelerating SAR exploration for immuno-oncology programs targeting NSCLC pyroptosis via NLRP3 inflammasome activation [1].

Purinergic Signaling Probe Development Using 6-Chloro-Chromene Privileged Scaffold

The target compound serves as an advanced intermediate for synthesizing P2Y₆ receptor-targeted probes. The 6-chloro substitution has been specifically shown to enhance P2Y₆R antagonist potency (IC₅₀ in 1–2 µM range) compared to non-halogenated or alternatively halogenated chromene scaffolds, which exhibited >10-fold reduced affinity [2]. The 5-carboxylic acid moiety enables conjugation to fluorophores, biotin, or solid supports for target engagement studies, while the chromene–oxadiazole core provides the privileged scaffold for competitive antagonism at P2Y₆R [2].

Antimicrobial SAR Expansion via Amide Library Derivatization

Chromene-based 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity in molecular docking and in vitro studies [3]; 6-chloro-2H-chromen-3-yl-containing chalconoids additionally showed antileishmanial activity at <3.0 µM with selectivity over mammalian macrophages [4]. The target compound's reactive 5-COOH enables systematic amide coupling to diverse amine fragments, creating focused libraries for antimicrobial lead identification. The 6-chloro substituent may further enhance antimicrobial potency based on established halogen effects in antibacterial chromene SAR [3].

Physicochemical Property-Guided CNS Drug Discovery Building Block

With an ACD/LogP of 2.95, MW of 278.65, zero Rule-of-5 violations, and a PSA of 85 Ų , the target compound occupies an attractive physicochemical space for CNS-penetrant lead generation. The chlorine atom provides a 14.1% increase in molecular weight and an estimated logP boost of ~0.8–1.0 units relative to the non-chlorinated parent , enhancing passive membrane permeability potential while maintaining compliance with oral drug-likeness criteria. The BSA binding data (Kb ~1.5–10 × 10³) for the chromene–1,2,4-oxadiazole class further supports predictable plasma protein binding behavior [5].

Quote Request

Request a Quote for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.